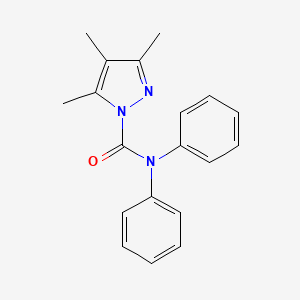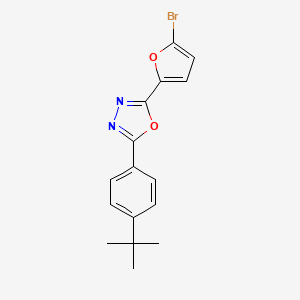
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole has several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole in lab experiments is its high solubility in organic solvents, which makes it easy to handle. Additionally, this compound has shown low toxicity in vitro and in vivo studies. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. One direction is the synthesis of analogs of this compound with improved pharmacological properties. Another direction is the study of the mechanism of action of this compound in more detail. Additionally, the potential use of this compound as a diagnostic tool for diseases such as cancer and Alzheimer's disease can be explored. Finally, the use of this compound in the development of new materials and sensors can also be investigated.
Conclusion:
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-(5-bromo-2-furyl)acetic acid with 5-(4-tert-butylphenyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole in good yields.
Propiedades
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-16(2,3)11-6-4-10(5-7-11)14-18-19-15(21-14)12-8-9-13(17)20-12/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYNFMIULONQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

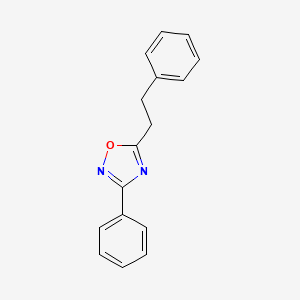

![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
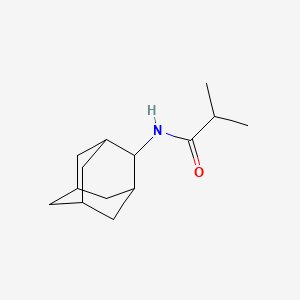
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)

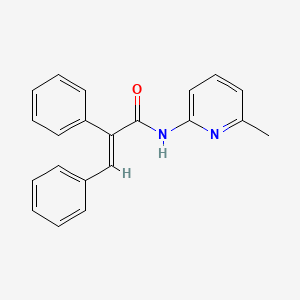
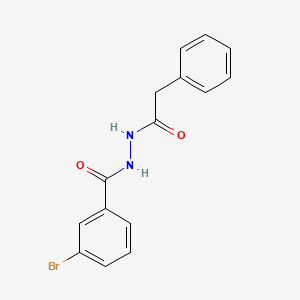
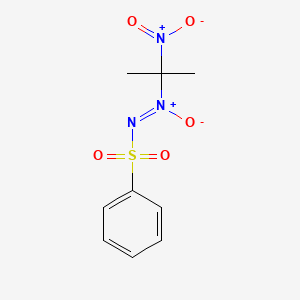
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)
